

Physical Properties of Furcellaran Gels: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcellaran is a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis. Structurally similar to kappa-carrageenan, it is a hybrid copolymer of β-carrageenan and κ-carrageenan building blocks.[1][2] This composition imparts unique gelling properties that are of significant interest in the food, pharmaceutical, and biomedical fields.[3] [4] Furcellaran forms strong, thermo-reversible gels, and its textural and rheological characteristics can be precisely controlled by various factors.[4][5] This technical guide provides an in-depth overview of the core physical properties of furcellaran gels, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Rheological Properties

The rheological behavior of **furcellaran** gels is a critical determinant of their application. These gels are viscoelastic systems, meaning they exhibit both solid-like (elastic) and liquid-like (viscous) properties. These are quantified by the storage modulus (G'), representing the elastic component, and the loss modulus (G"), representing the viscous component.[6]

Furcellaran gels are characterized as physically cross-linked network gels.[1] The storage modulus (G') is consistently higher than the loss modulus (G'') across a range of frequencies, indicating a stable gel structure.[1][6] The rheological properties are highly dependent on the **furcellaran** concentration, with the storage modulus increasing significantly with higher



polymer content.[1][6] Furthermore, the presence of cations, particularly potassium (K+) and calcium (Ca2+), markedly enhances the gel strength by promoting the aggregation of helical structures.[1][2][5] For instance, the storage moduli of 1.5% (w/w) **furcellaran** gels can decrease approximately threefold when the KCl concentration is reduced from 40 mM to 10 mM.[2]

The viscosity of **furcellaran** solutions is also temperature-dependent. For example, a 1.5% dispersion shows an increase in viscosity upon heating to around 43°C, after which it decreases with further heating.[7] Upon cooling, the viscosity steadily increases until the gelling point is reached.[7]

Textural Properties

The texture of **furcellaran** gels is often described as firm and brittle, similar to kappa-carrageenan gels.[8][9] However, they are also noted to be more elastic than agar or carrageenan gels.[7] The textural properties can be quantified using Texture Profile Analysis (TPA), which measures parameters such as hardness, springiness, cohesiveness, gumminess, and chewiness.[10]

The addition of other substances can significantly modify the texture of **furcellaran** gels. For example, the incorporation of locust bean gum can alter the gel texture, and the addition of sugar can transition the texture from brittle to more elastic.[5][7] When blended with other biopolymers, such as fish gelatin, low concentrations of **furcellaran** can enhance hardness and overall textural characteristics.[10] However, at higher concentrations (>50%), it can lead to a decrease in springiness, making the gel more brittle.[10][11]

Gelling and Melting Temperatures

Furcellaran solutions form gels upon cooling and melt upon heating, a property known as thermo-reversibility.[4][5] The gelling temperature for a 1% **furcellaran** solution is typically in the range of 40-45°C.[7] The melting temperature of these gels is influenced by the **furcellaran** concentration; a 1% gel shows little hysteresis, melting between 35-45°C, while higher concentrations result in higher melting points.[7] On average, 1.5% (w/w) **furcellaran** gels in 40 mM KCl solutions exhibit a temperature hysteresis of approximately 31°C.[2]



The gelling and melting points are also significantly affected by the presence of cations. An increase in the concentration of potassium and calcium ions leads to an increase in both gelling and melting temperatures.[5][10] Conversely, the addition of sugar tends to decrease the gelling temperature.[5]

Factors Influencing Gel Properties

Several factors can be manipulated to control the physical properties of **furcellaran** gels:

- Concentration: Higher concentrations of **furcellaran** lead to stronger gels with increased hardness and higher gelling and melting temperatures.[1][5][6]
- Cations: The presence of cations, especially K+ and Ca2+, is crucial for gelation. These ions shield the negative charges of the sulfate groups on the polysaccharide chains, allowing for the formation and aggregation of double helices, which form the gel network.[1][5] Increasing cation concentration generally enhances gel strength.[1][5]
- pH: The pH of the medium influences the gel strength. For instance, the shear modulus of a **furcellaran** gel can reach a maximum at a pH of around 4.3.[1] Gel strength is also reported to be maximal at pH 8.[7] Heating under acidic conditions (low pH) can lead to hydrolysis and degradation of the polysaccharide, resulting in a loss of gelling ability.[7]
- Temperature: As a thermo-reversible gel, temperature cycles of heating and cooling control the sol-gel transition.[4] However, prolonged heating at high temperatures can cause degradation and a decrease in gel strength.[4][12]
- Addition of Other Hydrocolloids and Ingredients: The properties of furcellaran gels can be
 modified by the addition of other substances like locust bean gum, guar gum, sucrose, and
 proteins.[7][10] These interactions can be synergistic, leading to unique textural and
 rheological properties.[7]

Quantitative Data Summary



Property	Condition	Value	Reference
Gelling Temperature	1% furcellaran solution	40-45 °C	[7]
Melting Temperature	1% furcellaran solution	35-45 °C	[7]
1.5% furcellaran gels (origin dependent)	35.5 to 63.8 °C	[13]	
Temperature Hysteresis	1.5% (w/w) furcellaran in 40 mM KCl	~31 °C	[2]
Storage Modulus (G')	1.5% (w/w) furcellaran in 40 mM KCl	~30,000 Pa	[2]
1.5% (w/w) furcellaran in 10 mM KCl	~9,300 Pa	[2]	
Sulfate Content	12-16%	[7]	-
Molecular Weight	20,000 - 80,000 Da	[7]	-

Experimental Protocols Rheological Analysis

Objective: To determine the viscoelastic properties (Storage Modulus G' and Loss Modulus G") and the gelling and melting temperatures of **furcellaran** gels.

Apparatus: A controlled-strain rheometer with a parallel plate or cone-and-plate geometry. A temperature control unit (Peltier) is required.

Methodology:

Sample Preparation: Prepare furcellaran solutions of the desired concentration (e.g., 1.5% w/v) by dissolving the powder in deionized water, with or without the addition of salts (e.g., KCl), at an elevated temperature (e.g., 75-90°C) with continuous stirring until fully dissolved.
 [4]



- Loading: Pour the hot solution onto the pre-heated rheometer plate. Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample. Apply a thin layer of low-viscosity silicone oil to the exposed edges of the sample to prevent evaporation.[4]
- Temperature Sweep (for Gelling and Melting Points):
 - Equilibrate the sample at a high temperature (e.g., 90°C) for a few minutes.[4]
 - Cool the sample at a constant rate (e.g., 1-5°C/min) to a low temperature (e.g., 5-25°C) while applying a small oscillatory strain at a fixed frequency (e.g., 1 Hz) within the linear viscoelastic region.[4]
 - Subsequently, heat the sample back to the initial high temperature at the same rate.
 - The gelling temperature is often defined as the temperature at which G' exceeds G" during cooling, and the melting temperature is the point where G" exceeds G' upon heating.
 Alternatively, the crossover point of G' and G" can be used.[10]
- Frequency Sweep (for Gel Structure Characterization):
 - After the gel has formed and equilibrated at the desired temperature (e.g., 25°C), perform a frequency sweep from a low to a high frequency (e.g., 0.1 to 100 rad/s) at a constant small strain within the linear viscoelastic region.[1]
 - A gel is typically characterized by G' being significantly larger than G" and both moduli showing little frequency dependence.

Texture Profile Analysis (TPA)

Objective: To quantify the textural properties of **furcellaran** gels, such as hardness, springiness, and cohesiveness.

Apparatus: A texture analyzer equipped with a cylindrical probe.

Methodology:

• Sample Preparation: Prepare the **furcellaran** solution as described for rheological analysis and pour it into molds of a specific dimension (e.g., 20 mm height and 20 mm diameter).



Allow the gels to set at a controlled temperature (e.g., 5°C) overnight.[4]

- Testing:
 - Remove the gel from the mold and place it on the texture analyzer platform.
 - Perform a two-cycle compression test. A cylindrical probe compresses the gel to a certain percentage of its original height (e.g., 30-50%) at a constant speed, then retracts, and immediately performs a second compression.[10]
 - From the resulting force-time or force-distance curve, the following parameters can be calculated:
 - Hardness: The peak force during the first compression.
 - Springiness: The ratio of the height recovered between the end of the first compression and the start of the second compression.
 - Cohesiveness: The ratio of the area of work during the second compression to that of the first compression.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, including gelling and melting temperatures and the associated enthalpy changes.

Apparatus: A differential scanning calorimeter.

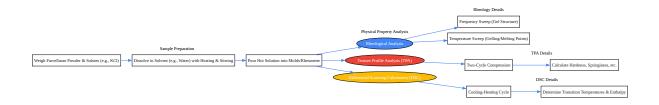
Methodology:

- Sample Preparation: Accurately weigh a small amount of the furcellaran solution (e.g., 5-10 mg) into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
- Thermal Analysis:
 - Place the sample and reference pans in the DSC cell.



- Equilibrate the sample at a high temperature (e.g., 90°C).
- Cool the sample at a controlled rate (e.g., 5-10°C/min) to a low temperature (e.g., 0°C).
 The exothermic peak observed during cooling corresponds to the gelation process.
- Hold the sample at the low temperature for a few minutes to ensure complete gelation.
- Heat the sample at the same controlled rate back to the high temperature. The endothermic peak observed during heating represents the melting of the gel.
- The onset or peak temperatures of these transitions are taken as the gelling and melting points. The area under the peak is proportional to the enthalpy of the transition.

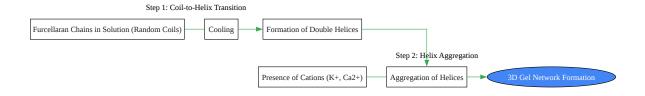
Visualizations



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Caption: Experimental workflow for characterizing **furcellaran** gel properties.





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Caption: Mechanism of furcellaran gelation.

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